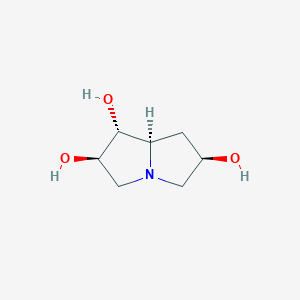
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol is a chemical compound with the molecular formula C7H13NO3. This compound is a derivative of pyrrolizine, a bicyclic structure that contains a pyrrole ring fused to a piperidine ring. The presence of three hydroxyl groups makes it a triol, which can significantly influence its chemical reactivity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable pyrrolizine precursor followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include:
Catalytic Hydrogenation: To reduce double bonds in the precursor.
Hydroxylation: Using reagents like osmium tetroxide or hydrogen peroxide to introduce hydroxyl groups.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which (1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol: Another compound with multiple hydroxyl groups and a bicyclic structure.
2-Furancarboxylic acid, tetrahydro-5-methoxy-, methyl ester: A compound with a similar hydroxylation pattern.
Uniqueness
(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(1R,2R,6R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6-triol |
InChI |
InChI=1S/C7H13NO3/c9-4-1-5-7(11)6(10)3-8(5)2-4/h4-7,9-11H,1-3H2/t4-,5-,6-,7-/m1/s1 |
Clé InChI |
XJDUYDXRNMJERX-DBRKOABJSA-N |
SMILES isomérique |
C1[C@H](CN2[C@H]1[C@H]([C@@H](C2)O)O)O |
SMILES canonique |
C1C(CN2C1C(C(C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


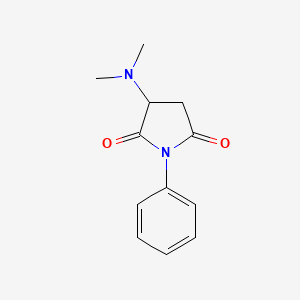
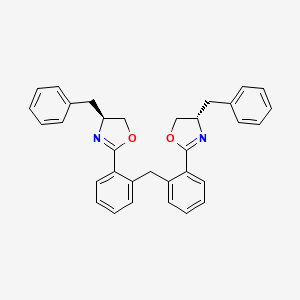
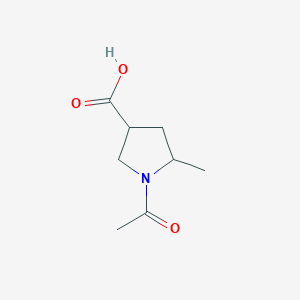
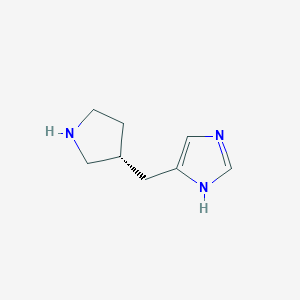

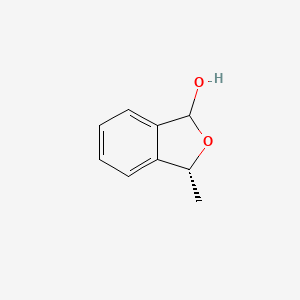
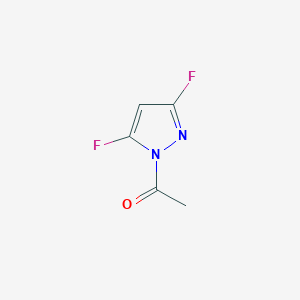
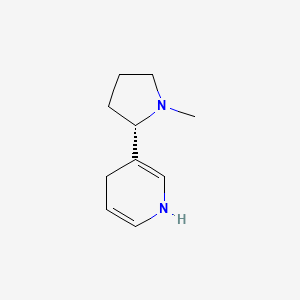
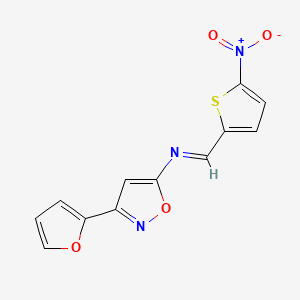
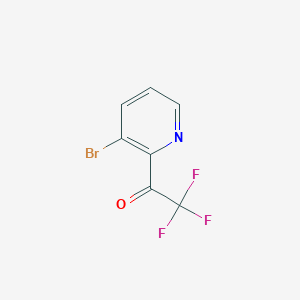
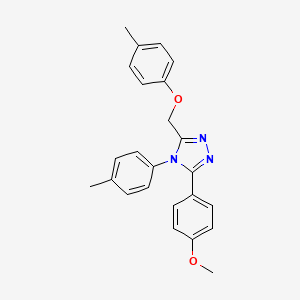
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)

